CC-90011 is a potent, selective, and reversible inhibitor of lysine-specific demethylase 1 (LSD1). [, , , , , ] LSD1 is an enzyme that plays a crucial role in gene regulation by removing methyl groups from histones, particularly at the lysine 4 position of histone H3 (H3K4). [, , ] It belongs to the flavin adenine dinucleotide (FAD) dependent family of monoamine oxidases. [] CC-90011 is being investigated for its potential as an anti-cancer agent due to its ability to modulate gene expression by inhibiting LSD1. [, , , , ] It has shown promising results in preclinical studies and is currently in phase 2 clinical trials. [, ]
Lysine-specific demethylase 1, commonly referred to as LSD1, is a critical enzyme involved in epigenetic regulation through the demethylation of histones. The compound LSD1-IN-7 benzenesulfonate is a potent inhibitor of LSD1, designed to target its enzymatic activity, which has implications in various diseases, particularly cancers. The overexpression of LSD1 has been linked to tumor progression and poor prognosis in several malignancies, making its inhibition a promising therapeutic strategy.
LSD1-IN-7 benzenesulfonate belongs to a class of compounds known as histone demethylase inhibitors. These inhibitors are characterized by their ability to interfere with the demethylation process facilitated by LSD1, thus affecting gene expression and cellular differentiation. The compound is synthesized through complex organic chemistry methods involving multiple steps and specific reagents.
The synthesis of LSD1-IN-7 benzenesulfonate involves several key steps:
The synthetic route is depicted in detailed schemes within research articles, showing the stepwise transformation from starting materials to the final product .
LSD1-IN-7 benzenesulfonate exhibits a complex molecular structure characterized by:
The molecular formula can be represented as , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Detailed structural data can be obtained from crystallography studies or computational modeling .
The primary reaction mechanism for LSD1-IN-7 involves competitive inhibition at the active site of LSD1. Upon binding, the compound prevents the demethylation of histone substrates, thereby stabilizing methylated histones and influencing gene expression patterns.
Key reactions include:
The mechanism of action for LSD1-IN-7 involves:
Quantitative data on IC50 values (the concentration required to inhibit 50% of enzyme activity) indicate that LSD1-IN-7 exhibits significant potency compared to other inhibitors .
LSD1-IN-7 benzenesulfonate possesses specific physical properties that influence its behavior in biological systems:
LSD1-IN-7 benzenesulfonate has significant potential applications in:
LSD1-IN-7 benzenesulfonate (pulrodemstat benzenesulfonate; CC-90011 benzenesulfonate) is a structurally optimized benzenesulfonate salt form of the free base inhibitor. Its molecular formula is C₃₀H₂₉F₂N₅O₅S, with a molecular weight of 609.64 g/mol (CAS No. 2097523-60-7) [1] [8]. The structure integrates a bicyclic core featuring a substituted indole scaffold linked to a terminal benzenesulfonate group. Key structural elements include:
N#CC1=CC=C(C(N=C(N2CCC(N)CC2)N3C)=C(C4=CC=C(OC)C(F)=C4)C3=O)C=C1F.O=S(C5=CC=CC=C5)(O)=O
[8]. X-ray crystallography confirms the planar orientation of the indole system relative to the fluorophenyl moiety, optimizing π-stacking within the LSD1 binding cleft. The synthesis employs a multi-step modular approach to assemble the core structure prior to salt formation:
Table 1: Key Synthetic Improvements
Parameter | Initial Approach | Optimized Approach | Impact |
---|---|---|---|
Fluorination Yield | 62% | 89% | Reduced impurities |
Coupling Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Yield increase (72% → 87%) |
Salt Crystallinity | Amorphous free base | Crystalline benzenesulfonate | Stability enhancement |
LSD1-IN-7 benzenesulfonate exhibits moderate aqueous solubility (82.02 mM in DMSO; insoluble in water/ethanol) and high thermal stability (decomposition >250°C) [1] [8]. Stability studies reveal:
Table 2: Physicochemical Profile
Property | Value | Analytical Method |
---|---|---|
Molecular Weight | 609.64 g/mol | HRMS |
Purity | ≥99.64% | HPLC-UV (220 nm) |
Solubility (DMSO) | 82.02 mM | Kinetic solubility assay |
LogP (calculated) | 3.2 | ChemAxon |
Crystal Form | Monoclinic P2₁/c | XRPD |
LSD1-IN-7 benzenesulfonate exhibits distinct advantages over other LSD1 inhibitors in development:
In cellular contexts, LSD1-IN-7 benzenesulfonate induces differentiation in AML and SCLC models at low nM concentrations (EC₅₀ = 2–7 nM for CD11b expression) [1] [7]. Unlike tranylcypromine derivatives, it shows no off-target cytotoxicity in normal IMR-90 fibroblasts (EC₅₀ > 10 µM) [1] [9].
Table 3: Inhibitor Benchmarking
Inhibitor | Mechanism | LSD1 IC₅₀ | Selectivity | Cellular EC₅₀ (AML/SCLC) |
---|---|---|---|---|
LSD1-IN-7 benzenesulfonate | Reversible | 0.25 nM | LSD2/MAO-A/MAO-B >1,000× | 2–7 nM |
TCP (tranylcypromine) | Covalent | 2.3 µM | Inhibits MAO-A/B | 10–50 µM |
GSK2879552 | Covalent | <5 nM | Moderate (MAO-B inhibition) | 50–100 nM |
SP-2577 (seclidemstat) | Non-covalent | 13 nM | High | 15–40 nM |
ConclusionLSD1-IN-7 benzenesulfonate exemplifies rational design integrating fluorine substituents for target engagement and benzenesulfonate for optimal solid-state properties. Its reversible mechanism and sub-nanomolar potency position it uniquely among clinical-stage LSD1 inhibitors, with implications for targeting LSD1-dependent malignancies.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7